1-Chloro-3-fluorobenzene
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 130.55 g/mol . This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
1-Chloro-3-fluorobenzene is a halogenated aromatic compound It’s known that halogenated aromatic compounds can interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In this process, the compound can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as the removal of a proton to yield a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may influence pathways involving these or related intermediates.
Pharmacokinetics
Like other halogenated aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of specific functional groups .
Result of Action
It’s known that the compound can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may induce structural changes in target molecules, potentially influencing their function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. , which could influence its distribution and availability in aqueous environments. Additionally, it’s classified as a flammable liquid , suggesting that its stability and reactivity could be affected by the presence of ignition sources.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Chloro-3-fluorobenzene are not well-studied. It is known that halogenated benzenes can participate in various biochemical reactions. For example, they can undergo electrophilic aromatic substitution reactions
Cellular Effects
It is known that halogenated benzenes can cause skin and eye irritation, and may be harmful if inhaled . They can also potentially affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been observed that it can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions .
Metabolic Pathways
It is known that halogenated benzenes can be metabolized through various pathways, including reductive dehalogenation, oxidative reactions, and conjugation reactions .
Transport and Distribution
It is known that it is not miscible in water , which may affect its distribution and transport within biological systems.
Preparation Methods
1-Chloro-3-fluorobenzene can be synthesized through several methods:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction, where a fluorine atom replaces a chlorine atom in a chlorobenzene derivative.
Balz-Schiemann Reaction: This method involves the diazotization of 3-chloroaniline followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Chemical Reactions Analysis
1-Chloro-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Lithiation: It reacts with n-butyllithium to form lithiated intermediates, which can further react to form bicycloadducts.
Reduction and Oxidation: Although less common, this compound can undergo reduction and oxidation reactions under specific conditions.
Scientific Research Applications
1-Chloro-3-fluorobenzene has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of liquid crystals for display technologies.
Biological Research: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Comparison with Similar Compounds
1-Chloro-3-fluorobenzene can be compared with other halogenated benzenes:
1-Chloro-4-fluorobenzene: Similar in structure but with the fluorine atom in the para position, leading to different reactivity and applications.
1-Chloro-2-fluorobenzene:
1-Bromo-3-fluorobenzene: The bromine atom replaces chlorine, resulting in different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
1-chloro-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJIJZEOCBKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870717 | |
Record name | Benzene, 1-chloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Chloro-3-fluorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19346 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
8.19 [mmHg] | |
Record name | 1-Chloro-3-fluorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19346 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-98-9 | |
Record name | 1-Chloro-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-fluorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-chloro-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1-chloro-3-fluorobenzene?
A1: this compound is an aromatic compound with the molecular formula C6H4ClF. While its exact molecular weight can vary slightly based on isotopic composition, it's primarily determined by the most abundant isotopes of its constituent atoms.
Q2: Has this compound been identified as a product in any chemical reactions?
A2: Yes, research [] has identified this compound as a product of the UV-induced decarboxylation of 2-chloro-6-fluorobenzoic acid in a xenon matrix. The process involves the irradiation of matrix-isolated 2-chloro-6-fluorobenzoic acid with UV light (λ = 235 nm), leading to its decomposition and the formation of carbon dioxide and this compound. The vibrational signatures of this compound were identified within the spectra of the photolyzed matrix, confirming its presence as a product of this reaction.
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